4-nitro-N,N-diphenylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N,N-diphenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-11-13-18(14-12-17)25(23,24)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVKTANOCAUZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Nitro N,n Diphenylbenzenesulfonamide
N-S Bond Cleavage and Desulfonylation Reactions
The nitrogen-sulfur (N-S) bond in sulfonamides is notably stable; however, it can be cleaved under specific conditions, leading to desulfonylation. This process is synthetically valuable as it effectively removes the sulfonyl group, which often serves as a protecting group for amines.
Base-Mediated Desulfonylation Mechanisms
The general mechanism for base-catalyzed hydrolysis can be depicted as follows:
Nucleophilic attack of hydroxide on the sulfur atom.
Formation of a trigonal bipyramidal intermediate.
Departure of the leaving group (diphenylamide anion).
Protonation of the leaving group by the solvent.
This pathway is analogous to the base-catalyzed hydrolysis of amides and esters, though sulfonamides are generally more resistant to hydrolysis.
Reductive Desulfonylation Protocols and Their Scope
Reductive desulfonylation offers a milder alternative to base-mediated cleavage for removing the sulfonyl group, yielding the corresponding amine. wikipedia.org A variety of reducing agents and methodologies have been developed for this transformation.
Common reductive desulfonylation methods include:
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia or sodium amalgam are effective but can lack functional group tolerance.
Metal Hydrides: While typically not used for aryl nitro compounds due to the potential for azo compound formation, certain hydride reagents can be employed under specific conditions.
Catalytic Hydrogenation: This method can be used, but chemoselectivity can be an issue, as the nitro group is also readily reduced.
Photocatalysis: Recent advancements have demonstrated the use of polysulfide anions as photocatalysts for the reductive desulfonylation of sulfonamides under visible light irradiation, offering a cost-effective and sustainable approach.
| Protocol | Reagents/Conditions | Scope & Remarks |
| Photocatalysis | Polysulfide anions, potassium formate (B1220265), visible light | Broad scope for aryl and alkyl sulfonamides. Operationally simple and cost-effective. |
| Dissolving Metals | Sodium amalgam, Magnesium in methanol | Effective but can have limited functional group tolerance. |
| Transition Metals | SmI₂, Transition metal complexes | Often requires stoichiometric amounts of the metal reagent. |
These reductive methods are crucial for deprotection strategies in multi-step organic syntheses where the sulfonamide group is used to protect an amine functionality.
Reactivity of the Nitro Group
The nitro group on the 4-nitro-N,N-diphenylbenzenesulfonamide is a key site of reactivity, primarily undergoing reduction to an amino group or participating in photoinduced transformations.
Reduction of the Nitro Group to Amino Functionality
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule.
For this compound, the sulfonamide group is generally stable to many of the conditions used for nitro group reduction.
Commonly Employed Reduction Methods:
| Method | Reagents | Typical Conditions | Selectivity |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient, but may also cleave other sensitive bonds. |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic aqueous media | A classic and robust method, generally tolerant of sulfonamide groups. |
| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate with a catalyst (e.g., Pd/C) | Mild conditions | Good for substrates with functional groups sensitive to harsh conditions. |
| Other Reagents | Sodium dithionite (Na₂S₂O₄), Sodium borohydride (NaBH₄) with a catalyst | Varies depending on the reagent | Can offer good chemoselectivity. |
The resulting 4-amino-N,N-diphenylbenzenesulfonamide is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other functional materials.
Photoinduced Transformations of Nitroarenes
Nitroaromatic compounds exhibit rich and complex photochemistry. Upon absorption of UV light, they are promoted to an excited state, which can then undergo several transformations. These reactions are often dependent on the specific structure of the compound and the reaction environment.
Potential photoinduced pathways for nitroarenes include:
Nitro-Nitrite Rearrangement: The excited nitro group can rearrange to a nitrite group, which can then lead to the formation of other products, such as phenols.
Intersystem Crossing and Radical Formation: Nitroaromatics can undergo efficient intersystem crossing to a triplet state. This triplet species can abstract hydrogen atoms from the solvent or other molecules, initiating radical reactions.
Photoreduction: In the presence of a hydrogen donor, the excited nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
Nitric Oxide (NO) Release: Some nitroaromatic compounds have been shown to release nitric oxide upon photoirradiation, a process that involves complex atomic rearrangements.
The specific photochemical behavior of this compound would depend on factors such as the solvent, the presence of other reactants, and the wavelength of irradiation.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings
The three phenyl rings of this compound exhibit different reactivities towards aromatic substitution reactions due to the electronic effects of the substituents.
Reactivity of the 4-Nitrophenyl Ring:
The 4-nitrophenyl ring is attached to the strongly electron-withdrawing sulfonyl group (-SO₂-). The nitro group (-NO₂) is also a powerful electron-withdrawing group. Together, these groups strongly deactivate this ring towards electrophilic aromatic substitution (EAS). Any electrophilic attack would be directed to the positions meta to both the nitro and sulfonyl groups (i.e., the carbons adjacent to the C-S bond), but the reaction is generally very sluggish.
Conversely, the strong electron-withdrawing nature of the nitro and sulfonyl groups makes this ring highly susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the ring, displacing a suitable leaving group. In the case of this compound itself, there is no good leaving group on the ring. However, if a halogen were present, for example at the 2- or 3-position, it would be readily displaced by nucleophiles. The attack would be favored at positions ortho and para to the nitro group.
Reactivity of the N-Phenyl Rings:
The two N-phenyl rings are attached to the nitrogen atom of the sulfonamide group. The sulfonamide group as a whole [-N(SO₂Ar)Ph] is electron-withdrawing due to the powerful inductive effect of the adjacent sulfonyl group. This deactivates the N-phenyl rings towards electrophilic aromatic substitution compared to unsubstituted benzene.
However, the nitrogen atom has a lone pair of electrons that can be donated into the phenyl ring via resonance. This resonance effect directs incoming electrophiles to the ortho and para positions . Therefore, the -N(SO₂-4-nitrophenyl)Ph group is considered a deactivating ortho,para-director . Steric hindrance from the bulky sulfonamide group may favor substitution at the para position over the ortho positions.
Nucleophilic aromatic substitution on the N-phenyl rings is generally not favored unless there are additional strong electron-withdrawing groups present on these rings.
Summary of Directing Effects:
| Ring System | Substituent Effect | Reactivity towards EAS | Preferred EAS Position(s) | Reactivity towards SNAr |
| 4-Nitrophenyl | Strongly Deactivating (-NO₂, -SO₂NPh₂) | Very Low | Meta to both groups | High (if leaving group is present) |
| N-Phenyl | Deactivating (-N(SO₂Ar)Ph) | Low | Ortho, Para | Very Low |
Cyclization and Annulation Reactions Involving the Sulfonamide Moiety
The sulfonamide moiety in this compound can participate in a variety of cyclization and annulation reactions, leading to the formation of diverse heterocyclic structures. These transformations often leverage the directing and activating properties of the sulfonyl group.
Anion-Induced Cyclizations to Heterocyclic Systems
While specific examples of anion-induced cyclizations directly involving this compound are not extensively documented in the literature, the general reactivity of related sulfonamides suggests potential pathways. Base-catalyzed cyclization of N-sulfonyl propargylamides, for instance, is known to produce sulfonylmethyl-substituted oxazoles through a 1,4-sulfonyl migration. nih.gov This type of reaction highlights the ability of the sulfonamide group to participate in intramolecular rearrangements under basic conditions.
Furthermore, the acidic nature of the proton on a monosubstituted sulfonamide nitrogen, enhanced by the electron-withdrawing nitro group, can be exploited. Deprotonation can facilitate intramolecular nucleophilic attack on suitable electrophilic sites within the molecule, leading to the formation of new heterocyclic rings.
C-H Bond Activation and Spirocyclization with N-Sulfonyl Ketimines
A significant area of reactivity for sulfonamides involves the transition metal-catalyzed C-H bond activation of N-sulfonyl ketimines, which can be conceptually derived from this compound. These reactions provide a powerful method for the synthesis of spirocyclic sultams, which are important scaffolds in medicinal chemistry.
Rhodium, iridium, and cobalt catalysts have been effectively employed in these transformations. For example, rhodium-catalyzed [3+2] annulation of cyclic N-sulfonyl ketimines with alkynes leads to the formation of spirocyclic sultams. nih.gov Similarly, iridium(III)-catalyzed [3+2] annulation of weakly coordinating N-sulfonyl ketimines with α,β-unsaturated nitro olefins results in the synthesis of nitro-substituted spirocyclic benzosultams with good to excellent diastereoselectivity. researchgate.net This redox-neutral C-H functionalization allows for the creation of three consecutive stereogenic centers in a single step.
Recent advancements have also utilized synergistic photoredox and cobalt catalysis for the asymmetric [3+2] annulation of N-sulfonyl ketimines and alkynes, yielding chiral spirocyclic sultams in high yields and enantioselectivity under mild conditions. nih.gov
| Catalyst System | Coupling Partner | Product | Key Features |
|---|---|---|---|
| [Cp*RhCl2]2 | Thiophenes or Furans | Spirocyclic Sultams and Heterobiaryls | Cross-dehydrogenative coupling, high atom and step economy. researchgate.net |
| Ir(III) / AgSbF6 | α,β-Unsaturated Nitro Olefins | Nitro-substituted Spirocyclic Benzosultams | Redox-neutral C-H functionalization, high diastereoselectivity. researchgate.net |
| Photoredox / Cobalt | Alkynes | Chiral Spirocyclic Sultams | Asymmetric synthesis, mild reaction conditions, high enantioselectivity. nih.gov |
Mechanistic Investigations of Reactions Involving 4 Nitro N,n Diphenylbenzenesulfonamide
Elucidation of Reaction Mechanisms for Desulfonylation Processes
The cleavage of the nitrogen-sulfur (N-S) bond in sulfonamides, a process known as desulfonylation, is a critical transformation in organic synthesis. While sulfonamides are known for their stability, their cleavage often requires harsh conditions, which has prompted investigations into the underlying mechanisms to develop milder methods. researchgate.net The presence of the nitro group in 4-nitro-N,N-diphenylbenzenesulfonamide significantly influences its reactivity in these processes.
The conditions required for N-S bond cleavage are highly dependent on the nature of the base and the solvent system employed. Generally, strong bases are required to facilitate the cleavage of robust sulfonamide bonds. researchgate.net The reaction mechanism can be influenced by the solvent's properties, such as polarity and its ability to solvate ions. For instance, in ceria-catalyzed hydrolysis of sulfonamides, polar aprotic solvents are found to promote dephosphorylation, a related process, whereas polar protic solvents can hinder it due to the solvation of the nucleophile. nih.gov However, in the case of sulfonamide hydrolysis, acetonitrile (B52724), a polar aprotic solvent, was found to have a detrimental effect compared to water. nih.gov
Electrochemical methods offer an alternative, often milder, approach to N-S bond cleavage. nih.gov In the electrochemical cleavage of sulfonimides, the reduction potential required for splitting the N-S bond is significantly affected by substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the nitro group, facilitate the reduction, allowing cleavage to occur at a less negative potential (e.g., -0.9 V vs SCE for a nosyl group). nih.gov This suggests that the electron-withdrawing nature of the 4-nitro group in this compound would make it more susceptible to reductive cleavage compared to non-nitrated analogues.
Table 1: Effect of Substituents on Cathodic Peak Potentials for N-S Bond Cleavage in Symmetrically Substituted Sulfonimides
| Substituent (p-position) | Electron-Donating/Withdrawing | Splitting Potential (V) |
| -NO₂ (ortho) | Withdrawing | -0.74 |
| -NO₂ (para) | Withdrawing | -0.90 |
| -CF₃ | Withdrawing | -1.48 |
| -CH₃ | Donating | -1.92 |
| -OCH₃ | Strong Donating | -2.08 |
| Data sourced from a study on electrochemical cleavage of sulfonimides, illustrating the influence of electronic effects on the N-S bond. nih.gov |
The mechanism of N-S bond cleavage involves the formation of distinct intermediates. In mass spectrometry fragmentation studies of benzenesulfonamides, it has been observed that the sulfonamides are preferentially protonated at the nitrogen atom. researchgate.net Following this N-protonation, the S-N bond dissociates, leading to an intermediate complex composed of a sulfonyl cation and an amine. researchgate.net
Under reductive conditions, the cleavage pathway differs. Light-driven desulfonylation reactions promoted by organophotocatalysts are believed to proceed via a proton-coupled electron transfer. researchgate.net This process leads to the formation of a transition state (TS) characterized by an elongated N-S bond. researchgate.net Computational studies support this, indicating that the small energy barrier for N-S cleavage in this TS leads to rapid dissociation into two fragments. researchgate.net
In reductive coupling reactions between nitroarenes and sulfinates, which form sulfonamides, the reverse of cleavage, intermediates such as N-arylhydroxylamines and nitrosoarenes have been proposed. nih.gov Specifically, N-hydroxyl sulfonamide intermediates have been isolated during incomplete reductions, providing conclusive evidence for their role in the reaction pathway. nih.gov This suggests that during the reductive cleavage of this compound, analogous reduced nitrogen species are likely intermediates.
Photochemical Reaction Pathways of Nitro-Substituted Systems
The nitro group is a well-known photoactive moiety. Aromatic nitro compounds, upon irradiation with UV light, can engage in a variety of photochemical reactions, often involving reduction of the nitro group itself. rsc.org The specific pathway is dependent on factors like the solvent and the wavelength of the exciting radiation. rsc.org
A significant portion of the photochemistry of nitroaromatic compounds proceeds through their excited triplet states. rsc.orgresearchgate.net Upon photoexcitation, the nitro compound transitions to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. ictp.it This triplet state is often the primary reactive species. rsc.orgresearchgate.net For example, the photoreduction of aromatic nitro-compounds in solvents with abstractable hydrogen atoms is initiated by hydrogen abstraction, likely by a ³(ππ*) excited state of the nitro compound. rsc.org
Electron transfer is a fundamental process in these photochemical reactions. ictp.it An electronically excited state of a molecule is both a better oxidizing agent and a better reducing agent than its ground state. ictp.it Photoexcited nitroarenes can act as potent oxidants, capable of promoting reactions through electron transfer mechanisms. organic-chemistry.org In the presence of an electron donor, the excited nitroarene can be reduced. This process is central to photosensitization, where a sensitizer (B1316253) absorbs light and initiates an electron transfer cascade. ictp.it The efficiency of these reactions depends on the electron donor and acceptor properties of the species involved. researchgate.net
Photochemical reactions of nitro compounds frequently involve radical intermediates. The generation of nitrogen-centered radicals from sulfonamide precursors is a key strategy in modern organic synthesis. nih.govacs.org Visible light photocatalysis, in particular, has emerged as a mild method for generating these radicals. acs.org The N–S bond in a sulfonamide can be cleaved homolytically through energy transfer from a photosensitizer to generate a nitrogen-centered radical. acs.org
Hydrogen Atom Transfer (HAT) is another prevalent mechanism. Photoexcited nitroarenes can promote anaerobic oxidations by means of double HAT events. organic-chemistry.org Mechanistic studies suggest that the photoexcited nitroarene generates reactive intermediates that facilitate the HAT process. organic-chemistry.org In the photocatalytic amination of heteroarenes, a proposed mechanism involves the single-electron transfer (SET) from a photocatalyst to a hydroxylamine (B1172632) derivative, which promotes the reductive scission of the N–O bond to generate a nitrogen-centered sulfonamidyl radical. acs.org This radical then participates in the subsequent bond-forming steps. acs.org The involvement of radical intermediates is often confirmed by experiments using radical trapping agents like TEMPO, which inhibit the reaction. acs.org
Catalytic Reaction Mechanisms
While specific catalytic C-H activation reactions involving this compound are not extensively documented, the nitro and sulfonamide functionalities are known to participate in various catalytic processes. Iron catalysis has been successfully employed for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org In this process, FeCl₂ serves as the catalyst and NaHSO₃ as the reductant under mild conditions. organic-chemistry.org Mechanistic studies of this transformation suggest that the crucial N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. organic-chemistry.org A proposed mechanism involves an N-aryl-N-arenesulfonylhydroxylamine as a key intermediate. organic-chemistry.org
The reductive coupling of nitroarenes and aryl sulfinates can also be achieved using other reducing conditions, such as sodium bisulfite with or without tin(II) chloride. nih.gov These reactions provide a direct route to sulfonamides by forming the N-S bond. nih.gov Investigations into these catalytic cycles have pointed towards the formation of nitrosoarene intermediates, which are then coupled to form the final sulfonamide product. nih.gov These synthetic catalytic pathways provide mechanistic insights into the reverse reaction, the catalytic cleavage of the N-S bond, suggesting that similar intermediates may be involved under reductive catalytic conditions.
No Publicly Available Data on the Kinetic and Thermodynamic Studies of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific kinetic or thermodynamic studies concerning the chemical compound this compound have been identified.
While research exists for structurally related compounds, such as 4-nitro-N-phenylbenzenesulfonamide and the broader class of N-nitrobenzenesulfonamides, data detailing the reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for key transformations involving this compound are not present in the available public domain.
Mechanistic investigations in organic chemistry rely on such kinetic and thermodynamic data to elucidate reaction pathways, understand transition states, and predict the feasibility and spontaneity of chemical processes. The absence of this information for this compound means that a detailed analysis of its reaction mechanisms from a quantitative kinetic and thermodynamic standpoint cannot be provided at this time.
Research on analogous compounds suggests that transformations could include nucleophilic aromatic substitution, reduction of the nitro group, and cleavage of the sulfonamide bond. However, the specific rates and energetic profiles of these potential reactions for the N,N-diphenyl substituted variant remain uncharacterized in published research.
Further empirical research would be required to establish the kinetic and thermodynamic parameters for reactions involving this compound.
Advanced Spectroscopic and Structural Elucidation of 4 Nitro N,n Diphenylbenzenesulfonamide and Its Adducts
High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamic behavior of molecules. For 4-nitro-N,N-diphenylbenzenesulfonamide, NMR studies would be crucial for understanding the conformational preferences arising from rotations around the S-N and N-C bonds.
Detailed research into related aromatic sulfonamides has revealed that significant rotational barriers can exist around the Aryl-SO₂ and S-N bonds, sometimes leading to the observation of distinct conformational isomers (rotamers) even at room temperature. researchgate.netumich.eduresearchgate.net In N,N-disubstituted sulfonamides, the steric hindrance introduced by the substituents on the nitrogen atom, in this case, two phenyl groups, would significantly influence the conformational equilibrium.
Dynamic NMR (DNMR) experiments on this compound could provide quantitative data on the energy barriers to rotation around the S-N bond. By tracking the coalescence of signals from different conformers at variable temperatures, it would be possible to determine the thermodynamic parameters of these dynamic processes.
Table 1: Representative ¹H and ¹³C NMR Data for the Analogous Compound 4-Nitro-N-phenylbenzenesulfonamide in DMSO-d₆ rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 10.60 (s, 1H) | Sulfonamide N-H proton |
| ¹H | 8.38 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to NO₂ group |
| ¹H | 8.02 (d, J = 8.4 Hz, 2H) | Aromatic protons meta to NO₂ group |
| ¹H | 7.27 (t, J = 7.4 Hz, 2H) | Aromatic protons of N-phenyl ring |
| ¹H | 7.13 (d, J = 7.6 Hz, 2H) | Aromatic protons of N-phenyl ring |
| ¹H | 7.09 (t, J = 7.2 Hz, 1H) | Aromatic proton of N-phenyl ring |
| ¹³C | 150.3 | Aromatic carbon attached to NO₂ |
| ¹³C | 145.4 | Aromatic carbon attached to SO₂ |
| ¹³C | 137.4 | Quaternary carbon of N-phenyl ring |
| ¹³C | 129.8, 128.7, 125.2, 125.1, 121.2 | Remaining aromatic carbons |
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
No crystal structure for this compound is currently deposited in the Cambridge Structural Database. However, the crystal structure of 4-Nitro-N-phenylbenzenesulfonamide has been determined and offers significant insight. nih.gov In this analog, the molecule is twisted at the S-N bond with a C-S-N-C torsion angle of 61.89°. nih.gov A key feature of its crystal packing is the formation of chains through intermolecular N-H···O hydrogen bonds, where the sulfonamide proton (N-H) interacts with an oxygen atom of a sulfonyl group (SO₂) on an adjacent molecule. nih.gov
In this compound, the substitution of the N-H proton with a second phenyl group precludes this classical hydrogen bonding motif. Consequently, the crystal packing would be governed by weaker interactions. These would likely include:
C-H···O Interactions: Hydrogen atoms on the phenyl rings could form weak hydrogen bonds with the oxygen atoms of the nitro (NO₂) or sulfonyl (SO₂) groups.
π-π Stacking: The multiple aromatic rings could engage in π-π stacking interactions, which are a significant driving force for the crystal packing of many aromatic sulfonamides. nih.gov
The conformation of the N,N-diphenylamino group would be a key structural feature, with the two phenyl rings likely adopting a twisted, propeller-like arrangement to minimize steric hindrance. The dihedral angles between the three phenyl rings and the C-S-N-C torsion angle would be critical parameters defining the molecule's three-dimensional shape.
Table 2: Crystallographic Data for the Analogous Compound 4-Nitro-N-phenylbenzenesulfonamide nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1948 (4) |
| b (Å) | 12.8089 (9) |
| c (Å) | 18.682 (1) |
| β (°) | 93.419 (7) |
| Volume (ų) | 1240.88 (15) |
| Z | 4 |
| Key Torsion Angle (C-S-N-C) | 61.89 (32)° |
| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |
Time-Resolved UV-Vis Spectroscopy for Transient Species Detection
Time-resolved spectroscopy is a powerful method for studying the dynamic evolution of short-lived chemical species, such as excited states and reaction intermediates, following photoexcitation. wikipedia.org Given the presence of the nitroaromatic chromophore, this compound is an ideal candidate for such studies.
Upon absorption of UV light, nitroaromatic compounds are known to undergo a series of rapid photophysical and photochemical processes. acs.org Time-resolved UV-Vis absorption spectroscopy, using pump-probe techniques, can monitor these processes on timescales from femtoseconds to microseconds. wikipedia.orgacs.org For this compound, a typical experiment would involve:
Excitation (Pump): A short laser pulse (the pump) excites the molecule to an electronic excited state (e.g., S₁).
Probing: A second, delayed laser pulse (the probe) passes through the sample, and its absorption is measured. The difference in absorption between the excited and ground-state sample provides the transient absorption spectrum.
Studies on related nitroaromatic compounds have shown that following photoexcitation, several transient species can be detected: acs.orgsemanticscholar.org
Singlet Excited States (S₁): Initially formed upon light absorption, these states often have lifetimes in the picosecond range.
Triplet Excited States (T₁): Formed via intersystem crossing (ISC) from the singlet state, these are typically longer-lived and are key intermediates in many photochemical reactions. Photoexcited nitroaromatic compounds are known to undergo ISC on femtosecond to picosecond timescales. acs.org
Radical Anions: The electron-withdrawing nitro group can readily accept an electron, especially in the excited state, to form a radical anion. This species would have a distinct absorption profile in the visible region.
aci-Nitro Intermediates: In some nitrobenzyl compounds, intramolecular hydrogen transfer can lead to the formation of transient aci-nitro isomers, which have characteristic absorption spectra. acs.org
By analyzing the rise and decay kinetics of these transient absorption signals, a complete photochemical pathway can be constructed, providing insight into the reactivity of the excited states of this compound and its adducts.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Environments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule and their local chemical environment. youtube.com These techniques are complementary and highly sensitive to intermolecular interactions like hydrogen bonding. chemicalbook.com
For this compound, the vibrational spectra would be dominated by modes associated with the nitro, sulfonyl, and phenyl groups. Based on extensive studies of related nitrobenzenesulfonamides and aromatic compounds, the characteristic vibrational frequencies can be predicted. nih.govresearchgate.net
NO₂ Group: The nitro group has strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is expected in the 1500–1560 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) appears in the 1330–1390 cm⁻¹ range. researchgate.netresearchgate.net The exact positions are sensitive to the electronic environment.
SO₂ Group: The sulfonyl group also exhibits strong asymmetric and symmetric stretching bands. The asymmetric stretch (ν_as(SO₂)) typically appears around 1310–1350 cm⁻¹, and the symmetric stretch (ν_s(SO₂)) is found near 1140–1160 cm⁻¹. rsc.org
S-N and C-N Stretching: The S-N stretching vibration is expected in the 890–920 cm⁻¹ region. rsc.org The C-N stretching vibrations associated with the diphenylamino group would appear in the 1200-1350 cm⁻¹ range.
Aromatic Rings: Phenyl groups show a number of characteristic bands, including C=C stretching vibrations in the 1450–1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the substitution pattern.
Since this compound lacks a traditional hydrogen bond donor (like an N-H or O-H group), its FT-IR and Raman spectra would not show the characteristic broad bands associated with strong H-bonding. However, subtle shifts in the frequencies of the SO₂ and NO₂ stretching modes could provide evidence for weaker C-H···O intermolecular interactions in the solid state. A comprehensive vibrational analysis, often aided by theoretical calculations (e.g., Density Functional Theory, DFT), can assign each observed band to a specific normal mode of vibration, providing a complete picture of the molecule's vibrational behavior. nih.govnih.govmdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Very Strong (IR) |
| Symmetric NO₂ Stretch | 1330 - 1390 | Very Strong (IR) |
| Asymmetric SO₂ Stretch | 1310 - 1350 | Strong (IR) |
| Symmetric SO₂ Stretch | 1140 - 1160 | Strong (IR) |
| S-N Stretch | 890 - 920 | Medium |
Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Advanced tandem mass spectrometry (MS/MS) techniques further allow for detailed structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.
For this compound, electrospray ionization (ESI) would likely be used to generate the molecular ion, [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Collision-induced dissociation (CID) of this precursor ion would reveal characteristic fragmentation pathways. Based on studies of N-phenyl benzenesulfonamides, several key fragmentation reactions can be predicted for the [M-H]⁻ ion: researchgate.net
Loss of SO₂: A common and often dominant fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da), leading to a prominent fragment ion. researchgate.net
Phenyl Radical Loss: The molecule could lose a phenyl radical (•C₆H₅, 77 Da). researchgate.net
Cleavage of the S-N bond: Fragmentation can occur at the S-N bond, leading to ions corresponding to the [O₂N-C₆H₄-SO₂]⁻ fragment or the diphenylamine (B1679370) fragment.
Nitro Group Fragmentation: Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or subsequent fragments is also highly probable.
Isotopic Labeling Studies are powerful for confirming fragmentation mechanisms. washington.edu By synthesizing this compound with heavy isotopes at specific positions (e.g., ¹⁸O in the sulfonyl group, ¹⁵N in the nitro or sulfonamide group, or ¹³C/²H in the phenyl rings), the origin of each atom in the resulting fragment ions can be traced. chemrxiv.orgchemrxiv.orgnih.gov For example, labeling the sulfonyl oxygens with ¹⁸O would result in a 4 Da shift in any fragment containing the SO₂ group, confirming its presence or absence and validating proposed fragmentation pathways. chemrxiv.org This approach provides unambiguous evidence for complex rearrangement processes that may occur in the gas phase. plos.org
Table 4: Predicted Key Fragmentation Pathways for this compound in Negative Ion Mode MS/MS
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| [M]⁻ | SO₂ | [M - SO₂]⁻ | Loss of sulfur dioxide |
| [M]⁻ | NO₂• | [M - NO₂]⁻ | Loss of nitro radical |
| [M]⁻ | C₆H₅• | [M - C₆H₅]⁻ | Loss of phenyl radical |
| [M - SO₂]⁻ | H₂ | [M - SO₂ - H₂]⁻ | Inter-ring H₂ loss to form carbazolide-type anion researchgate.net |
Theoretical and Computational Investigations of 4 Nitro N,n Diphenylbenzenesulfonamide
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can predict a variety of chemical properties. For a molecule like 4-nitro-N,N-diphenylbenzenesulfonamide, DFT studies would provide crucial insights into its stability, reactivity, and spectroscopic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital Theory (FMOT) is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the N,N-diphenylamino group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the sulfonyl moiety. The charge transfer from the diphenylamino part to the nitrobenzenesulfonyl core would be a key feature of its electronic transitions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (eV) | Description |
| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | ~ -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical ranges for similar aromatic sulfonamides. Specific experimental or computational data for this compound is not available.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro and sulfonyl groups, indicating these as primary sites for electrophilic interactions. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive potential, making them susceptible to nucleophilic attack.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By calculating the energy of the system at various points along the reaction coordinate, a PES can be constructed. This map helps to identify the lowest energy pathway from reactants to products, as well as any intermediates and transition states. For a reaction involving this compound, PES mapping would be essential to determine the most favorable reaction pathway and to understand the factors controlling the reaction rate.
Solvent Effects in Computational Models
Reactions are most often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which provides a more detailed picture but is computationally more demanding. For reactions involving a polar molecule like this compound, including solvent effects in the computational model is crucial for obtaining accurate results.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can explore the conformational landscape and flexibility of a molecule. For a molecule with multiple rotatable bonds like this compound, MD simulations would be invaluable for understanding its preferred conformations and the energy barriers between them. This information is critical for predicting its interaction with other molecules, such as receptors or enzymes. The flexibility of the N,N-diphenylamino and nitrobenzenesulfonyl groups would be of particular interest in such a study.
Quantitative Structure-Property Relationships (QSPR) Beyond Excluded Properties
Quantitative Structure-Property Relationship (QSPR) studies represent a valuable computational approach for predicting the physicochemical properties of chemical compounds based on their molecular structure. These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For sulfonamides, including derivatives like this compound, QSPR models are developed to predict a range of properties, thereby reducing the need for time-consuming and expensive experimental measurements. nih.gov
The fundamental premise of QSPR is that the molecular structure, encoded in the form of numerical descriptors, inherently governs the compound's properties. mdpi.com The process involves calculating a variety of molecular descriptors, which can be categorized as topological, quantum-chemical, or constitutional. Multiple Linear Regression (MLR) is a common statistical method employed to build the QSPR model, which takes the form of an equation relating the property of interest to the most relevant descriptors. researchgate.net
Research on sulfonamides has successfully utilized QSPR to model properties such as thermal energy (Eth), heat capacity (CV), and entropy (S). researchgate.netnih.gov In these studies, a range of descriptors are calculated for a set of related sulfonamide compounds. These descriptors include:
Topological indices: These are numerical values derived from the graph representation of a molecule. Examples include the Randić index (¹X), Balaban index (J), Harary index (H), and Wiener index (W). These indices encode information about molecular size, shape, and branching. nih.govresearchgate.net
Quantum-chemical descriptors: These are derived from quantum mechanical calculations (e.g., using Hartree-Fock or Density Functional Theory methods) and describe the electronic properties of the molecule. A key example is the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to a molecule's ability to accept electrons. researchgate.netnih.gov
For a series of 41 sulfonamides, studies have shown that combinations of these descriptors can produce statistically significant models. For instance, a model for predicting heat capacity (CV) and entropy (S) was successfully developed using the Balaban index (J), the energy of the LUMO (ELUMO), and the Harary index (H). researchgate.netnih.gov Similarly, the thermal energy (Eth) was effectively modeled using the Randić index (¹X), the Balaban index (J), and ELUMO. researchgate.netnih.gov
The general workflow for such a QSPR study is as follows:
Selection of a dataset of structurally related compounds (e.g., various substituted benzenesulfonamides).
Computational calculation of a wide array of molecular descriptors for each compound in the dataset.
Development of a regression model (e.g., MLR) to correlate the descriptors with the known experimental property.
Validation of the model's predictive power using statistical metrics and, often, an external set of compounds not used in the model-building process. nih.gov
While a specific QSPR model for this compound is not detailed in the literature, the established methodologies for sulfonamides are directly applicable. The descriptors for this compound would be calculated and used within a validated model for its parent class of compounds to predict its properties.
Table 1: Representative Molecular Descriptors Used in QSPR Studies of Sulfonamides
This table illustrates the types of descriptors calculated for QSPR models. The values presented are hypothetical for illustrative purposes, based on the types of data used in published sulfonamide QSPR studies. researchgate.net
| Descriptor Type | Descriptor Name | Abbreviation | Illustrative Value for a Sulfonamide |
| Topological | Randić Index | ¹X | 3.45 |
| Topological | Balaban Index | J | 2.89 |
| Topological | Harary Index | H | 50.1 |
| Quantum-Chemical | LUMO Energy | ELUMO | -0.05 Hartree |
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for this purpose. mdpi.comnih.gov
The process begins with geometry optimization, where the molecule's lowest energy conformation is calculated, typically using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov This optimized structure is a prerequisite for accurate frequency and electronic transition calculations.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computation yields the harmonic vibrational frequencies, which correspond to the absorption bands in the infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. benthamdirect.com
For this compound, key vibrational modes of interest would include:
SO₂ Stretching: The sulfonyl group exhibits characteristic symmetric and asymmetric stretching vibrations. For related nitrobenzenesulfonamides, these are computationally predicted and experimentally observed in the ranges of 1150-1200 cm⁻¹ (symmetric) and 1350-1400 cm⁻¹ (asymmetric). nih.govresearchgate.net
NO₂ Stretching: The nitro group also has distinct symmetric and asymmetric stretching modes, typically found in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. nih.gov
C-N and S-N Stretching: The vibrations of the bonds connecting the phenyl rings and the sulfonamide core are also identifiable. The S-N stretching vibration in sulfonamides is often predicted in the 930-960 cm⁻¹ range. nih.govresearchgate.net
Aromatic C-H Vibrations: Stretching modes for the aromatic C-H bonds are expected above 3000 cm⁻¹. nih.gov
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, performed on the optimized ground-state geometry. mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The calculated excitation energies are typically reported as the wavelength (λmax) of maximum absorption.
For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions. The presence of the nitro group (a strong electron-withdrawing group) and the extensive conjugation across the diphenylamino and nitrophenyl moieties would likely result in significant intramolecular charge transfer (ICT) character for the lowest energy transitions. rsc.org In related nitro-aromatic sulfonamides, the main absorption bands are often predicted by TD-DFT in the UV region. researchgate.net The solvent environment can significantly influence the position of these absorption bands, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com
Table 2: Predicted Spectroscopic Data for a Structurally Related Compound (4-Nitrobenzenesulfonamide)
This table presents representative computational data for 4-nitrobenzenesulfonamide (B188996), calculated using DFT (B3LYP/6-311++G(d,p)), to illustrate the type of information generated. nih.gov The presence of two additional phenyl groups in this compound would be expected to cause shifts in these values due to electronic and steric effects.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| Vibrational (IR) | Wavenumber (cm⁻¹) | ~1390 | SO₂ Asymmetric Stretch |
| Vibrational (IR) | Wavenumber (cm⁻¹) | ~1180 | SO₂ Symmetric Stretch |
| Vibrational (IR) | Wavenumber (cm⁻¹) | ~1540 | NO₂ Asymmetric Stretch |
| Vibrational (IR) | Wavenumber (cm⁻¹) | ~1360 | NO₂ Symmetric Stretch |
| Electronic (UV-Vis) | λmax (nm) | ~260 | π → π* Transition |
Applications in Advanced Organic Methodologies and Materials Science
4-nitro-N,N-diphenylbenzenesulfonamide as a Versatile Synthetic Intermediate
The strategic placement of a nitro group on the phenyl ring of the benzenesulfonamide (B165840) core renders this compound a valuable precursor in multi-step organic synthesis. The nitro functionality can be readily transformed into other functional groups, providing a gateway to a diverse array of substituted aromatic compounds.
Precursor for Complex Molecular Architectures
The 4-nitrophenylsulfonyl group can be considered a modifiable scaffold. The nitro group is susceptible to reduction to an amino group, which can then participate in a wide range of subsequent chemical transformations. For instance, the resulting amino group can be diazotized and converted to various other substituents (e.g., halogens, hydroxyl, cyano), or it can be acylated or alkylated to build more complex structures. While specific examples detailing the use of this compound as a precursor for large, complex molecules are not extensively documented in publicly available literature, the known chemistry of nitroarenes and sulfonamides supports its potential in this capacity.
The general transformation pathway is outlined below:
| Starting Material | Reagent/Condition | Product | Potential Subsequent Reactions |
| This compound | Reduction (e.g., H₂, Pd/C; SnCl₂, HCl) | 4-amino-N,N-diphenylbenzenesulfonamide | Diazotization, Sandmeyer reaction, amide coupling, etc. |
This versatility allows for the late-stage functionalization of molecules, a valuable strategy in the synthesis of pharmaceuticals and other bioactive compounds where the introduction of specific functionalities at a later stage can be advantageous.
Building Block in Heterocycle Synthesis
Sulfonamides are established building blocks in the synthesis of nitrogen-containing heterocycles. nih.gov The nitrogen atom of the sulfonamide can act as a nucleophile, and the sulfonyl group can influence the reactivity of adjacent positions. Although direct applications of this compound in heterocycle synthesis are not prominently reported, related N-substituted sulfonamides are known to participate in cyclization reactions. For example, intramolecular reactions of sulfonamides bearing appropriate functional groups on one of the N-phenyl rings could lead to the formation of fused heterocyclic systems.
Furthermore, the 4-nitrophenylsulfonyl group can act as an activating group. The strong electron-withdrawing nature of this group enhances the acidity of protons on adjacent carbon atoms, facilitating their deprotonation and subsequent reaction with electrophiles to form cyclic structures. nih.gov
Role as a Ligand or Catalyst Component in Transition Metal Chemistry
The sulfonamide functional group, with its nitrogen and oxygen donor atoms, can coordinate to transition metals, making sulfonamide-containing molecules potential ligands for catalysts. mdpi.comresearchgate.net The coordination properties are influenced by the substituents on the nitrogen and the phenyl ring. In this compound, the bulky diphenyl groups may sterically hinder coordination at the nitrogen atom. However, the oxygen atoms of the sulfonyl group and the nitro group could potentially act as coordination sites.
The formation of stable complexes with transition metals could lead to the development of new catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. mdpi.comsnnu.edu.cn The electronic properties imparted by the 4-nitrophenyl group could modulate the catalytic activity of the metal center. Research in this area for this compound specifically is still an emerging field, but the general principles of sulfonamide-metal coordination suggest potential applications.
| Potential Donor Atoms | Metal Ions | Potential Catalytic Applications |
| Sulfonyl oxygens, Nitro oxygens | Pd, Ru, Rh, Cu, Ni | Cross-coupling, Hydrogenation, Oxidation |
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanoscale level. mdpi.comnih.govmdpi.comnih.gov Sulfonamide-containing polymers have been used as the organic component in the synthesis of such hybrid materials. researchgate.net These materials can exhibit enhanced thermal stability, mechanical strength, and specific functionalities derived from the organic component.
Development of Novel Reagents and Protecting Group Strategies in Organic Synthesis
The 4-nitrophenylsulfonyl ("nosyl") group is a well-established protecting group for amines in organic synthesis. nih.govorgsyn.org It is known for its stability under a range of reaction conditions and its relatively mild cleavage conditions, typically involving thiols. researchgate.netresearchgate.net While the nosyl group is most commonly used for primary and secondary amines, the principles can be extended to the tertiary sulfonamide present in this compound.
The cleavage of the N-S bond in this compound would release diphenylamine (B1679370). More importantly, the 4-nitrophenylsulfonyl moiety itself can be used as a reactive handle. For example, nucleophilic aromatic substitution of the nitro group could provide a route to novel functionalized benzenesulfonylating reagents.
A comparison of common sulfonyl protecting groups is provided below:
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |
| p-Toluenesulfonyl | Ts | Strong acid (e.g., HBr/AcOH), dissolving metals (e.g., Na/NH₃) | High |
| 2-Nitrobenzenesulfonyl | Nosyl | Thiolates (e.g., PhSH, K₂CO₃) | Moderate (sensitive to some reducing agents) |
| 4-Nitrobenzenesulfonyl | Nosyl | Thiolates (e.g., PhSH, K₂CO₃) | Moderate (sensitive to some reducing agents) nih.govresearchgate.netresearchgate.net |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Fluoride (B91410) sources (e.g., TBAF, CsF) | High |
The development of new synthetic methodologies based on the reactivity of the 4-nitrophenylsulfonyl group is an active area of research.
Contribution to the Understanding of Structure-Reactivity Relationships in Sulfonamides
The study of this compound and its analogs contributes to a deeper understanding of the structure-reactivity relationships within the sulfonamide class of compounds. The electronic effect of the para-nitro group significantly influences the properties of the sulfonamide moiety. For instance, it increases the electrophilicity of the sulfur atom and affects the bond angles and lengths within the sulfonyl group.
By comparing the chemical and physical properties of this compound with other substituted benzenesulfonamides, researchers can elucidate the impact of electronic and steric factors on their reactivity, conformational preferences, and potential biological activity. For example, the presence of the two phenyl groups on the nitrogen atom sterically shields the sulfonamide nitrogen and influences the rotational barriers around the S-N and N-C bonds. This, in turn, can affect its ability to act as a ligand or participate in certain reactions. Such fundamental studies are crucial for the rational design of new sulfonamide-based drugs, catalysts, and materials.
Future Research Directions and Unexplored Avenues in 4 Nitro N,n Diphenylbenzenesulfonamide Chemistry
Development of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing sulfonamides often involve harsh reagents and generate significant waste. The future of synthesizing 4-nitro-N,N-diphenylbenzenesulfonamide lies in the adoption of green and sustainable chemistry principles.
Mechanochemical Synthesis: This solvent-free approach utilizes mechanical energy to drive chemical reactions. rsc.orgfao.org A potential route could involve a three-component Pd-catalyzed aminosulfonylation by ball-milling an aryl bromide or carboxylic acid with an amine and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅). rsc.orgfao.orgrsc.org This method offers benefits such as reduced solvent use, potentially lower energy consumption, and access to a wide range of sulfonamides. rsc.orgrsc.org
Electrochemical Synthesis: Green electrochemical methods, which use electricity to drive reactions, are another promising avenue. An approach could involve the controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids, which has been used for other benzenesulfonamide (B165840) derivatives.
Biocatalysis: The use of enzymes to catalyze the formation of the sulfonamide bond could offer unparalleled selectivity and mild reaction conditions. Research into identifying or engineering enzymes for this specific transformation would be a significant step towards a truly green synthesis.
Aqueous Media Synthesis: Developing synthetic protocols that use water as the solvent is a key goal of green chemistry. sci-hub.se A facile method using equimolar amounts of the corresponding arylsulfonyl chloride and diphenylamine (B1679370) in water, with dynamic pH control, could eliminate the need for organic solvents and bases. rsc.org
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| Mechanochemistry | Solvent-free, reduced waste, energy efficiency. rsc.orgrsc.org | Optimization of reaction conditions and scalability. rsc.org |
| Electrochemical Synthesis | Environmentally friendly, high selectivity, mild conditions. | Development of selective electrode materials and electrolytes. |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Discovery or engineering of suitable enzymes. |
| Aqueous Media Synthesis | Elimination of organic solvents, improved safety. sci-hub.sersc.org | Managing solubility of reactants and products. |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is typically associated with the nitro group's influence on the aromatic ring and standard sulfonamide chemistry. However, modern synthetic methods offer new ways to leverage its structure.
Denitrative Cross-Coupling: The nitro group is often seen as a simple electron-withdrawing group, but it can be used as a leaving group in cross-coupling reactions. bohrium.comacs.org Palladium-catalyzed denitrative couplings, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions, could allow for the direct functionalization of the nitro-bearing aromatic ring. acs.orgacs.orgrsc.orgnih.gov This would transform the nitro group from a static substituent into a versatile synthetic handle.
C-H Activation: The nitro group can act as a directing group for regioselective C-H functionalization reactions. rsc.org This would enable the introduction of various substituents at the ortho position to the nitro group, providing a powerful tool for creating a library of derivatives without pre-functionalization. rsc.org
Photochemical Reactions: Photoexcited nitroarenes can act as anaerobic oxidants. chemrxiv.org Exploring the photochemical reactivity of this compound could lead to novel transformations, such as the oxidation of alcohols or amines, using the compound as a photocatalyst. chemrxiv.org
Advanced Mechanistic Insights via Emerging Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. numberanalytics.comelsevier.com Advanced analytical and computational tools can provide unprecedented insight into the transformations of this compound.
In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactions. youtube.comnumberanalytics.comacs.orgwiley.com This can help identify transient intermediates and active catalytic species, providing a detailed picture of the reaction pathway. youtube.comacs.org For instance, monitoring a denitrative coupling reaction could reveal the key oxidative addition step of the Ar-NO₂ bond to the metal center. acs.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction mechanisms and predicting reactivity. nih.govnumberanalytics.com DFT calculations can be used to model transition states, calculate reaction energy profiles, and understand the electronic effects of the nitro and sulfonamide groups on the molecule's reactivity. nih.govnumberanalytics.com
Kinetic Analysis: Detailed kinetic studies, including reaction progress kinetic analysis, can help elucidate complex reaction networks, determine rate-limiting steps, and understand the influence of various parameters on the reaction outcome. mckgroup.org
| Technique | Information Gained | Application Example |
| In-situ IR/NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. youtube.comwiley.com | Identifying the active catalyst species in a cross-coupling reaction. |
| Computational Chemistry (DFT) | Transition state geometries, reaction energy barriers, electronic properties. nih.govnumberanalytics.com | Predicting the regioselectivity of a C-H activation reaction. |
| Advanced Kinetic Analysis | Rate laws, reaction orders, activation parameters. mckgroup.org | Optimizing reaction conditions for yield and selectivity. |
Design and Synthesis of Derivatives for Specific Chemical Functions
The structural core of this compound is a promising scaffold for developing molecules with specific functions. The sulfonamide group is a well-known pharmacophore present in many drugs, and nitroaromatic compounds also exhibit a range of biological activities. researchgate.netmdpi.comopenaccesspub.org
Derivative Library Synthesis: A key future direction is the systematic synthesis of a library of derivatives. This could involve modifications at several positions:
Reduction of the nitro group to an amine, which can then be further functionalized.
Substitution on the two phenyl rings of the diphenylamine moiety.
Denitrative coupling to replace the nitro group with other functional groups. bohrium.com
Structure-Activity Relationship (SAR) Studies: Once a library of derivatives is created, SAR studies can be conducted to correlate specific structural features with desired functions, such as antimicrobial, anticancer, or anti-inflammatory activity. researchgate.netopenaccesspub.org Sulfonamides have been investigated for a wide range of biological activities, including as antibacterial agents and antidiabetic agents. medwinpublishers.comnih.govjbclinpharm.org
| Potential Derivative Class | Synthetic Strategy | Target Function |
| Amino-derivatives | Reduction of the nitro group | Precursor for further functionalization, potential for altered biological activity. |
| Substituted Phenyl Derivatives | Use of substituted diphenylamines in the initial synthesis | Tuning electronic and steric properties for enhanced biological interaction. |
| Denitratively Coupled Products | Pd-catalyzed cross-coupling reactions. acs.org | Introduction of diverse functionalities for materials science or medicinal chemistry applications. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of derivatives, modern automation and flow chemistry techniques are essential.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety (especially for highly exothermic or hazardous reactions), better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgacs.orggoogle.com A flow process for the synthesis of this compound and its derivatives could be developed, allowing for rapid optimization of reaction conditions. acs.org
High-Throughput and Automated Synthesis: Automated platforms can be used to perform a large number of reactions in parallel, which is ideal for creating the diverse compound libraries needed for SAR studies. nih.govspirochem.comhitgen.com This high-throughput approach significantly shortens the timeline for lead discovery and optimization. nih.govspirochem.comnih.gov
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Handling of large volumes of reagents can be hazardous. | Small reactor volumes enhance safety, especially for exothermic reactions. google.com |
| Scalability | Often requires re-optimization of conditions. | More straightforward scaling by running the reactor for a longer time. acs.org |
| Efficiency | Slower reaction times and purification steps. | Reduced reaction times and potential for in-line purification. chemrxiv.orgrsc.org |
| Reproducibility | Can be variable due to mixing and temperature gradients. | Precise control over reaction parameters leads to higher reproducibility. google.com |
Expansion of Theoretical Models for Predictive Chemistry
As the library of derivatives grows, theoretical and computational models become increasingly important for predicting their properties and prioritizing synthetic targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comnih.govresearchgate.net By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. medwinpublishers.comnih.govnih.gov
Predictive Material Science Models: Beyond biological activity, computational models can predict physical and material properties. For instance, DFT calculations can be used to predict electronic properties like HOMO/LUMO levels, which are relevant for applications in organic electronics. nih.gov
Toxicity Prediction: Early prediction of toxicity is a critical aspect of drug discovery. QSAR models can also be developed to predict the potential toxicity of derivatives, helping to eliminate problematic compounds at an early stage. nih.govresearchgate.net
| Theoretical Model | Application | Predictive Power |
| QSAR | Predict biological activity (e.g., antibacterial, anticancer). mdpi.comnih.gov | Guides the design of more potent and selective compounds. |
| DFT Calculations | Predict electronic and structural properties. nih.gov | Informs the design of molecules for materials science applications. |
| Toxicity Modeling | Predict potential adverse effects. nih.govresearchgate.net | Helps prioritize compounds with better safety profiles. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-nitro-N,N-diphenylbenzenesulfonamide?
- Methodology : Utilize sulfonylation of diphenylamine with 4-nitrobenzenesulfonyl chloride. Conduct the reaction in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere at 0–5°C to minimize side reactions. Monitor completion via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water (70:30 v/v) .
- Key Parameters : Reaction temperature, stoichiometric ratio (1:1.2 amine:sulfonyl chloride), and inert conditions to prevent hydrolysis of the sulfonyl chloride.
Q. How can the purity of synthesized this compound be validated?
- Methodology : Combine analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase at 1.0 mL/min, UV detection at 254 nm.
- Melting Point Analysis : Compare observed melting point (e.g., 145–148°C) with literature values.
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. What solvents are suitable for recrystallization of this compound?
- Methodology : Screen solvents based on solubility gradients. Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity. Use hot filtration to remove insoluble impurities, followed by slow cooling to maximize crystal yield .
Advanced Research Questions
Q. How does the nitro group influence the electronic properties and reactivity of the sulfonamide moiety?
- Methodology :
- Spectroscopic Analysis : Use UV-Vis spectroscopy to assess π→π* transitions (nitro group absorption ~300 nm) and compare with non-nitrated analogs.
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict sites for electrophilic/nucleophilic attack .
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers around the sulfonamide S–N bond).
- X-ray Crystallography : Resolve structural ambiguities by determining bond lengths and angles (e.g., S–N bond: ~1.63 Å) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-chloro-N,N-diphenylbenzenesulfonamide) .
Q. What strategies mitigate thermal decomposition during high-temperature reactions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperature (e.g., ~200°C).
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions above 150°C.
- Additive Screening : Introduce stabilizers (e.g., BHT) to scavenge free radicals .
Q. How can the biological activity of this compound be evaluated against cancer cell lines?
- Methodology :
- In Vitro Assays : Perform MTT assays on HeLa or MCF-7 cells with IC₅₀ determination.
- Molecular Docking : Target proteins like carbonic anhydrase IX (PDB ID: 3IAI) to predict binding affinity and mode .
Q. What computational tools predict the environmental fate of this compound?
- Methodology :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and ecotoxicity.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess persistence .
Methodological Best Practices
Designing a kinetic study to probe sulfonamide hydrolysis mechanisms:
- Approach : Use pH-stat titration under varying conditions (pH 2–12, 25–60°C). Monitor reaction progress via LC-MS and fit data to pseudo-first-order kinetics. Isotopic labeling (¹⁸O in H₂O) can track oxygen incorporation .
Resolving synthetic byproducts via multi-technique analysis:
- Workflow :
- GC-MS : Identify volatile byproducts (e.g., nitrobenzene derivatives).
- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulae to non-volatile impurities.
- IR Spectroscopy : Detect functional groups (e.g., –NO₂ at ~1520 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
